6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that features unique structural components such as an allyl group and a benzyloxy phenyl group attached to a tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. Starting from simpler organic molecules, several key reactions such as nucleophilic substitution, cyclization, and oxidation are employed. Specific conditions, like temperature, solvent choice, and catalysts, are critical for optimizing yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow chemistry to enhance efficiency and scalability. Each step in the synthesis can be optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: : Reduction reactions can target the benzyloxy group, potentially yielding benzyl alcohol derivatives.
Substitution: : The compound is susceptible to nucleophilic substitutions, especially at positions activated by the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Major Products
The major products of these reactions include oxidized derivatives of the allyl group, reduced benzyloxy derivatives, and substituted pyrrolo[3,4-d]pyrimidine products.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.
Biology
Its structural features make it a candidate for biological studies, particularly in probing enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pathways involved often include modulation of enzymatic activity or binding to receptors that influence cellular processes. The exact mechanism can vary depending on the biological context and specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
6-allyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: These compounds share structural similarities but may exhibit different reactivities and biological activities.
Uniqueness
The unique combination of the allyl group and the benzyloxy phenyl group in 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione imparts distinct chemical and biological properties that differentiate it from its analogs.
There you have it—a detailed exploration of this intricate compound!
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-12-25-13-18-19(21(25)26)20(24-22(27)23-18)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h2-11,20H,1,12-14H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUGAILXPCCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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